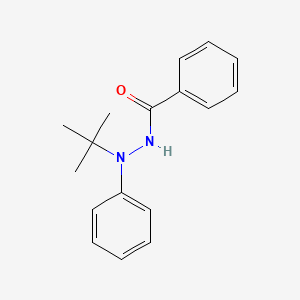

N'-tert-butyl-N'-phenylbenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

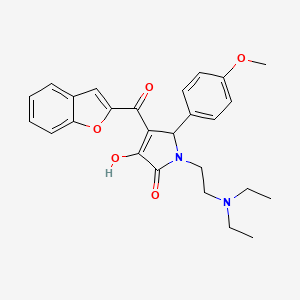

“N’-tert-butyl-N’-phenylbenzohydrazide” is a chemical compound . It is used for research purposes . The molecular formula of this compound is C17H20N2O .

Synthesis Analysis

The synthesis of “N’-tert-butyl-N’-phenylbenzohydrazide” and its analogues has been reported in various studies . For instance, a study reported the synthesis of nine homo-bis-nitrones as alpha-phenyl-N-tert-butylnitrone (PBN) analogues for stroke therapy . Another study reported the synthesis of the title compound from the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N’-tert-Butyl-3-methoxylbenzohydrazine .Molecular Structure Analysis

The molecular structure of “N’-tert-butyl-N’-phenylbenzohydrazide” includes a total of 41 bonds. There are 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds .Aplicaciones Científicas De Investigación

Amide Synthesis Using tert-Butyl Nitrite (TBN)

N’-tert-butyl-N’-phenylbenzohydrazide can serve as a precursor for the synthesis of N-tert-butyl amides. Recently, researchers introduced tert-butyl nitrite (TBN) as a carbon source for this purpose. Under mild conditions, TBN reacts with nitriles and water to yield highly valuable N-tert-butyl amides . This innovative approach expands the utility of TBN beyond its traditional roles as a nitrogen, oxygen, or nitric oxide (NO) source.

Aerobic Oxidation Reactions

TBN has found applications in aerobic oxidation reactions. Researchers have explored its use as a source of oxygen in various transformations. By harnessing TBN, scientists can achieve selective oxidation of alkane, alkene, alkyne, and aromatic compounds. These reactions offer greener alternatives to traditional oxidation methods .

Electrochemical Properties

Although not directly an application, understanding the electrochemical properties of N’-tert-butyl-N’-phenylbenzohydrazide is essential. Researchers have investigated its behavior using cyclic voltammetry (CV). Notably, the substituents on the tert-butyl group influence its oxidation more than its reduction. This insight aids in designing tailored applications .

Propiedades

IUPAC Name |

N'-tert-butyl-N'-phenylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)19(15-12-8-5-9-13-15)18-16(20)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWLYXPWEJIVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-tert-butyl-N'-phenylbenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535990.png)

![3-Ethyl 6-methyl 4-[(2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2535991.png)

![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride](/img/structure/B2535993.png)

![6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2535995.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)